(R)-Bicalutamide

Description

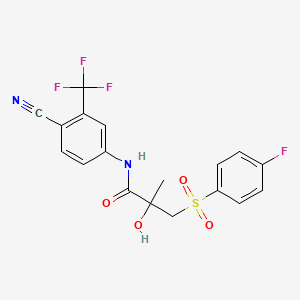

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016794 | |

| Record name | (R)-bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113299-40-4 | |

| Record name | Bicalutamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Bicalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICALUTAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Bicalutamide's Mechanism of Action in Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide is the active enantiomer of the nonsteroidal antiandrogen drug bicalutamide, a cornerstone in the management of prostate cancer.[1][2] Its therapeutic efficacy lies in its ability to competitively inhibit the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound antagonizes AR signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

This compound functions as a pure, selective antagonist of the androgen receptor.[2] Unlike steroidal antiandrogens, it does not possess any partial agonist activity. The primary mechanism involves direct competition with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR. The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer, which exhibits a significantly higher binding affinity for the AR compared to the (S)-enantiomer.

Upon binding, this compound induces a conformational change in the AR that is distinct from the conformational change induced by agonist binding. This altered conformation prevents the necessary downstream events required for receptor activation and subsequent gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with the androgen receptor.

| Parameter | Value | Notes | References |

| Binding Affinity (vs. (S)-Bicalutamide) | ~30-fold higher for (R)-isomer | The (R)-isomer is the biologically active enantiomer. | |

| IC50 for AR | 159–243 nM | Half-maximal inhibitory concentration for the androgen receptor. | |

| IC50 in LNCaP/AR(cs) cells | 0.16 µM | Cell line with overexpressed AR. | |

| IC50 for ZIP9 | 66.3 nM | Bicalutamide also acts as an antagonist of the membrane androgen receptor ZIP9. |

Key Mechanistic Steps Inhibited by this compound

The binding of this compound to the androgen receptor disrupts several critical steps in the AR signaling cascade:

-

Inhibition of AR Nuclear Translocation: While some studies suggest that bicalutamide does not completely prevent the nuclear translocation of the AR, it significantly impairs this process. In the presence of androgens, the AR, bound to this compound, shows reduced accumulation in the nucleus compared to when bound to an agonist.

-

Prevention of Coactivator Recruitment: A crucial step in AR-mediated gene transcription is the recruitment of coactivator proteins to the receptor complex. The conformational change induced by this compound binding prevents the formation of a functional activation function 2 (AF-2) domain, which is essential for the recruitment of coactivators like SRC-1 and SRC-2. This results in a transcriptionally inactive receptor complex.

-

Induction of AR Degradation: Some evidence suggests that bicalutamide can accelerate the degradation of the androgen receptor, which may contribute to its antiandrogenic activity.

-

Instability of AR Homodimer: Molecular dynamics simulations suggest that the binding of this compound to the AR monomers induces significant instability in the AR homodimer. This instability may lead to the dissociation of the monomers, thereby preventing the dimer from effectively binding to androgen response elements (AREs) on the DNA and initiating transcription.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway.

Caption: Canonical Androgen Receptor Signaling Pathway.

Mechanism of this compound Action

This diagram depicts how this compound disrupts the androgen receptor signaling pathway.

Caption: this compound's inhibitory effect on AR signaling.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (LBD)

-

Radiolabeled androgen (e.g., [³H]mibolerone)

-

Test compound (this compound)

-

Unlabeled androgen (for determining non-specific binding)

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Filter plates (e.g., 96-well glass fiber filters)

-

Plate reader (scintillation counter)

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add a fixed concentration of recombinant AR-LBD to each well.

-

Add the diluted test compound to the respective wells.

-

Add a fixed concentration of radiolabeled androgen to all wells.

-

For determining non-specific binding, add a high concentration of unlabeled androgen to a set of control wells.

-

Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

-

Transfer the contents of each well to a filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for the test compound.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to modulate AR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., PC-3, HEK293)

-

Expression plasmid for human AR

-

Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV-luc)

-

Transfection reagent

-

Cell culture medium (phenol red-free) with charcoal-stripped serum

-

Test compound (this compound)

-

Androgen agonist (e.g., DHT)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the AR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) in the presence of a fixed concentration of an androgen agonist (for antagonist mode).

-

Include control wells with agonist alone and vehicle control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

-

Calculate the percent inhibition of agonist-induced luciferase activity to determine the antagonist potency of the test compound.

AR Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus in response to treatment.

Materials:

-

Cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR) or cells suitable for immunofluorescence.

-

High-content imaging system or fluorescence microscope.

-

Nuclear counterstain (e.g., DAPI or Hoechst).

-

Test compound (this compound).

-

Androgen agonist (e.g., DHT).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Primary antibody against AR (if not using a fluorescently tagged AR).

-

Fluorescently labeled secondary antibody.

Procedure:

-

Seed cells on glass coverslips or in an imaging-compatible multi-well plate.

-

Treat the cells with the test compound (this compound) for a specified period, followed by stimulation with an androgen agonist.

-

Include appropriate controls (vehicle, agonist alone).

-

Fix, permeabilize, and stain the cells with a nuclear counterstain. If necessary, perform immunofluorescence staining for AR.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for characterizing the antiandrogenic properties of a compound like this compound.

Caption: Workflow for characterizing this compound's antiandrogenic activity.

Conclusion

This compound exerts its potent antiandrogenic effects through a multi-faceted mechanism centered on the competitive inhibition of the androgen receptor. By binding to the AR, it induces a non-productive conformation that hinders nuclear translocation, prevents the recruitment of essential coactivators, and promotes the instability of the AR homodimer. This comprehensive blockade of the AR signaling pathway ultimately leads to the inhibition of androgen-dependent gene expression and the suppression of prostate cancer cell proliferation. The detailed understanding of this mechanism continues to be pivotal in the development of next-generation androgen receptor antagonists for the treatment of prostate cancer.

References

Enantioselective Synthesis of (R)-Bicalutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the key enantioselective strategies for the synthesis of (R)-Bicalutamide, the biologically active enantiomer of the non-steroidal anti-androgen drug used in the treatment of prostate cancer. This document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in the development of efficient and stereoselective manufacturing processes.

Introduction

Bicalutamide is a non-steroidal anti-androgen that functions by competitively inhibiting the binding of androgens to the androgen receptor. The therapeutic activity of bicalutamide resides almost exclusively in its (R)-enantiomer. Consequently, the development of efficient and robust methods for the enantioselective synthesis of this compound is of significant importance for the pharmaceutical industry, offering the potential for improved therapeutic efficacy and reduced metabolic burden compared to the racemic mixture. This guide explores the core strategies employed to achieve high enantiopurity in the synthesis of this critical drug substance.

Key Enantioselective Synthetic Strategies

Two primary strategies have emerged as effective for the enantioselective synthesis of this compound:

-

Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material, thereby introducing the desired stereochemistry at an early stage of the synthesis. A notable example is the use of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid.

-

Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst to induce stereoselectivity in a key bond-forming reaction on a prochiral substrate. A promising method in this category is the cinchoninium-mediated asymmetric oxohydroxylation of an alkene precursor.

Chiral Pool Synthesis from (R)-3-bromo-2-hydroxy-2-methylpropanoic acid

This pathway commences with the commercially available chiral building block, (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, and proceeds through a sequence of straightforward chemical transformations to yield this compound.

Synthetic Pathway Overview

Experimental Protocols

Step 1: Esterification of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid [1]

-

To a solution of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (25.6 g, 0.14 mol) in 200 mL of ethanol, add p-toluenesulfonic acid (2.5 g).

-

Heat the reaction mixture to reflux and stir overnight.

-

Remove the ethanol by distillation under reduced pressure.

-

Add 100 mL of water to the residue and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (R)-ethyl 3-bromo-2-hydroxy-2-methylpropanoate as an oil.

Step 2: Condensation with 4-fluorothiophenol

-

Detailed experimental protocol for this specific step requires further investigation from literature.

Step 3: Oxidation and Hydrolysis [1]

-

Dissolve (R)-ethyl 3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanoate (32.4 g, 0.125 mol) in 100 mL of ethanol.

-

Add sodium tungstate (0.32 g) to the solution.

-

While stirring, slowly add 32 mL of 30% hydrogen peroxide.

-

Stir the mixture overnight at room temperature.

-

Add 100 mL of 6 mol/L sodium hydroxide solution and stir for 6 hours.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallize the product from the remaining solvent, filter, and dry to yield (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid as a white solid.

Step 4: Amidation with 4-cyano-3-(trifluoromethyl)aniline

-

Detailed experimental protocol for this specific step requires further investigation from literature, but typically involves activation of the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with the aniline.

Quantitative Data

| Step | Product | Yield |

| Esterification | (R)-Ethyl 3-bromo-2-hydroxy-2-methylpropanoate | 98.9% |

| Oxidation & Hydrolysis | (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid | 86.9% |

Catalytic Asymmetric Oxohydroxylation

This modern approach introduces chirality through a catalytic enantioselective reaction, offering an elegant and potentially more efficient route to key chiral intermediates for the synthesis of this compound and its analogs.[2][3]

Synthetic Pathway Overview

Experimental Protocols

Catalytic Asymmetric Oxohydroxylation of an Alkene Precursor [2]

-

While a specific protocol for a direct precursor to this compound is not fully detailed in the provided search results, a general procedure for the cinchoninium-mediated asymmetric oxohydroxylation of alkenes with potassium permanganate can be outlined.

-

To a solution of the alkene substrate in a suitable solvent system (e.g., a mixture of t-butanol and water), the cinchoninium-based catalyst is added.

-

The mixture is cooled to a low temperature (e.g., 0 °C).

-

A solution of potassium permanganate is added slowly while maintaining the low temperature and vigorous stirring.

-

The reaction is monitored by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched (e.g., with a solution of sodium bisulfite).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography to yield the enantiomerically enriched α-hydroxy-β-keto ester.

Quantitative Data

The search results indicate that this method provides good yields and high levels of asymmetric induction, however, specific quantitative data (yield and enantiomeric excess) for a direct precursor to this compound are not available in the provided snippets and would require access to the full-text articles and their supplementary information.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through multiple synthetic strategies. The chiral pool approach, starting from (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, offers a reliable and well-defined pathway with high reported yields for key steps. The catalytic asymmetric oxohydroxylation represents a more modern and potentially more atom-economical approach, capable of generating key chiral intermediates with high enantioselectivity. The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and desired overall process efficiency. Further research into the detailed experimental conditions and optimization of the catalytic asymmetric methods will be valuable for the continued development of improved manufacturing processes for this important pharmaceutical agent.

References

- 1. CN103539710A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. Item - Toward Bicalutamide Analogues with High Structural Diversity Using Catalytic Asymmetric Oxohydroxylation - figshare - Figshare [figshare.com]

- 3. Toward Bicalutamide Analogues with High Structural Diversity Using Catalytic Asymmetric Oxohydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Bicalutamide's Shifting Allegiance: A Technical Guide to its Binding Affinity for Wild-Type vs. Mutant Androgen Receptor

For Immediate Release

Shanghai, China – November 28, 2025 – A comprehensive technical guide released today details the binding affinity of the non-steroidal antiandrogen, (R)-Bicalutamide, to both the wild-type androgen receptor (AR) and its clinically relevant mutants. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular interactions that underpin both the therapeutic efficacy and the acquired resistance to this widely used prostate cancer drug. The guide meticulously summarizes quantitative binding data, presents detailed experimental protocols, and visualizes key biological and experimental processes.

The development of resistance to antiandrogen therapies like bicalutamide is a significant clinical challenge in the management of prostate cancer. A primary mechanism of this resistance is the emergence of mutations within the ligand-binding domain (LBD) of the androgen receptor. These mutations can alter the receptor's conformation, leading to a paradoxical switch in the drug's function from an antagonist to an agonist, thereby promoting tumor growth. This guide focuses on the critical mutations—W741L/C, T877A, and H874Y—and their impact on the binding affinity of this compound, the therapeutically active enantiomer.

Quantitative Analysis of Binding Affinity

The interaction between this compound and the androgen receptor is a critical determinant of its therapeutic effect. The following tables summarize the quantitative data on the binding affinity of this compound to the wild-type AR and its key mutants, expressed as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values are compiled from various in vitro and cell-based assays.

| Receptor Type | Ligand | Assay Type | Cell Line/System | Binding Affinity (IC50/Ki) | Reference |

| Wild-Type AR | This compound | Whole-cell competitive binding | LNCaP/AR(cs) cells | IC50: 160 nM | [1] |

| Wild-Type AR | This compound | Function assay | Freestyle293F cells | IC50: 0.054 µM (54 nM) | [2] |

| Wild-Type AR | This compound | Not specified | Not specified | Ki: 12.5 µM | [3] |

| Wild-Type AR | This compound | Displacement of [3H]R1881 | MDA-MB-453 cells | EC50: 31 nM | [1] |

| T877A Mutant AR | This compound | Inhibition of [3H]-DHT binding | LNCaP cells | Ki: 35 nM | [1] |

| W741L Mutant AR | This compound | Not specified | Not specified | ~2-fold increase in affinity compared to WT |

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, assay formats, and cell systems used.

The Molecular Dance: Androgen Receptor Signaling

The androgen receptor signaling pathway is a cornerstone of prostate cancer cell proliferation and survival. In its inactive state, the AR resides in the cytoplasm. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulator proteins to initiate the transcription of target genes. This compound, in the context of the wild-type receptor, acts as a competitive antagonist, binding to the LBD and preventing this cascade of events.

Caption: Canonical Androgen Receptor Signaling Pathway and the Antagonistic Action of this compound.

The Agonist Switch: Impact of AR Mutations

Mutations in the AR LBD can dramatically alter the binding pocket, leading to a conformational change that accommodates this compound in a manner that mimics an agonist. This "agonist switch" is a key mechanism of acquired resistance. For instance, the W741L mutation creates a larger hydrophobic pocket that allows this compound to bind and stabilize an active conformation of the receptor, leading to nuclear translocation and gene transcription, thereby promoting tumor growth in the presence of the drug.

Caption: Agonist Switch of this compound in the Presence of a Mutant Androgen Receptor.

Experimental Protocols for Assessing Binding Affinity

Accurate determination of binding affinity is paramount in understanding the pharmacology of this compound and the mechanisms of resistance. The following are detailed methodologies for key experiments cited in the literature.

Whole-Cell Competitive Binding Assay

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor in intact cells.

Workflow:

Caption: Workflow for a Whole-Cell Competitive Binding Assay.

Methodology:

-

Cell Culture: Prostate cancer cells endogenously expressing the androgen receptor (e.g., LNCaP, which harbors the T877A mutation) are cultured in appropriate media, often supplemented with charcoal-stripped fetal bovine serum to remove endogenous androgens.

-

Assay Setup: Cells are seeded in multi-well plates. Prior to the assay, the cells are pre-incubated with a fixed concentration of a radiolabeled androgen, such as [18F]-FDHT or [3H]-DHT.

-

Competitive Binding: Increasing concentrations of unlabeled this compound (typically from picomolar to micromolar ranges) are added to the wells.

-

Incubation: The plates are incubated for a sufficient time to allow the binding to reach equilibrium.

-

Washing: Following incubation, the cells are washed with a cold buffer to remove unbound radioligand.

-

Lysis and Detection: The cells are lysed, and the amount of radioactivity in the lysate, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is then determined using non-linear regression analysis.

Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR ligand-binding domain (LBD) by a test compound.

Workflow:

Caption: Workflow for a Fluorescence Polarization Competition Assay.

Methodology:

-

Reagent Preparation: A complex is formed between a purified recombinant AR-LBD (often tagged with His or GST for purification) and a fluorescently labeled androgen (e.g., Fluormone™ AL Green). The buffer typically contains stabilizing agents and DTT.

-

Assay Plate Preparation: In a multi-well plate, a dilution series of the test compound, this compound, is prepared.

-

Reaction Mixture: The AR-LBD/fluorescent ligand complex is added to the wells containing the test compound.

-

Incubation: The plate is incubated at room temperature, protected from light, for a period of 4-8 hours to allow the binding to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader. A high polarization value indicates that the fluorescent ligand is bound to the larger AR-LBD, while a low polarization value signifies that it has been displaced by the test compound and is tumbling freely in solution.

-

Data Analysis: The change in polarization is plotted against the concentration of this compound to determine the IC50 value.

Scintillation Proximity Assay (SPA)

SPA is a radioligand binding assay that does not require a separation step to distinguish bound from free radioligand.

Methodology:

-

Bead Preparation: SPA beads are coated with a molecule that can capture the androgen receptor, for example, through an antibody or a nickel-chelate coating for His-tagged receptors.

-

Receptor Immobilization: The purified AR protein is incubated with the SPA beads to allow for immobilization.

-

Competitive Binding: A fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of this compound are added to the wells containing the receptor-coated beads.

-

Signal Detection: When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter. Unbound radioligand in the solution is too far away to excite the beads.

-

Data Analysis: The light signal is proportional to the amount of radioligand bound to the receptor. A decrease in the signal with increasing concentrations of this compound indicates competitive binding, from which an IC50 value can be calculated.

This in-depth guide provides a foundational understanding of the critical interactions between this compound and the androgen receptor, shedding light on the molecular basis of both its therapeutic action and the challenge of acquired resistance. The provided data and methodologies serve as a valuable resource for the scientific community dedicated to the development of next-generation therapies for prostate cancer.

References

The Journey of a Non-Steroidal Antiandrogen: Discovery and Preclinical Development of (R)-Bicalutamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicalutamide, a non-steroidal antiandrogen, is a cornerstone in the management of prostate cancer. Its therapeutic efficacy is almost exclusively attributed to the (R)-enantiomer. This technical guide provides a comprehensive overview of the discovery and preclinical development of (R)-Bicalutamide, detailing its synthesis, mechanism of action, pharmacokinetics, and the key experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development.

Introduction: The Quest for a Pure Antiandrogen

The development of Bicalutamide emerged from the need for a potent and pure antiandrogen with an improved side-effect profile compared to existing steroidal and non-steroidal antiandrogens. Early non-steroidal antiandrogens, such as flutamide, demonstrated clinical efficacy but were associated with certain limitations. The research objective was to identify a compound that acted as a selective and competitive antagonist of the androgen receptor (AR), thereby blocking the proliferative signals of androgens like testosterone and dihydrotestosterone (DHT) in prostate cancer cells.[1][2][3][4][5] Bicalutamide was developed from a series of compounds related to flutamide and was found to be a potent, peripherally selective antiandrogen. The racemic mixture of Bicalutamide consists of (R)- and (S)-enantiomers, with the (R)-isomer possessing the vast majority of the pharmacological activity.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While various synthetic routes have been described, a common approach involves the preparation of a key chiral intermediate followed by reaction with 4-cyano-3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

This protocol outlines a representative synthesis of racemic Bicalutamide, which can be adapted for the stereospecific synthesis of the (R)-enantiomer through the use of chiral starting materials or resolution techniques.

Step 1: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide A solution of 4-cyano-3-(trifluoromethyl)aniline in a suitable solvent such as dimethylacetamide (DMA) is reacted with methacryloyl chloride to form N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. This intermediate is then subjected to epoxidation, often using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), to yield the epoxide.

Step 2: Ring-opening of the Epoxide The epoxide ring is opened by reaction with 4-fluorothiophenol in the presence of a base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran (THF). This reaction yields N-[4-cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide.

Step 3: Oxidation to the Sulfone The final step involves the oxidation of the thioether to a sulfone. This is typically achieved using an oxidizing agent such as mCPBA or hydrogen peroxide in the presence of a catalyst. The resulting product is (R,S)-Bicalutamide.

Purification: The final product is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Mechanism of Action: Targeting the Androgen Receptor

This compound exerts its therapeutic effect by acting as a pure, competitive antagonist of the androgen receptor (AR). Unlike steroidal antiandrogens, it does not possess any partial agonist activity.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in prostate cell growth and survival.

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This generalized protocol describes a radioligand competitive binding assay to determine the affinity of a test compound for the androgen receptor.

Materials:

-

Source of Androgen Receptor: Prostate tissue homogenates (e.g., from rats or humans) or cell lysates from AR-expressing cell lines (e.g., LNCaP).

-

Radioligand: A radiolabeled androgen, such as [³H]-mibolerone or [³H]-DHT.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Preparation of Receptor Source: Homogenize prostate tissue or lyse AR-expressing cells in ice-cold assay buffer. Centrifuge to obtain a crude membrane or cytosolic fraction containing the AR.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound this compound and the receptor preparation. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Efficacy

The anti-proliferative activity of this compound has been demonstrated in various androgen-sensitive prostate cancer cell lines.

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of LNCaP cells.

Materials:

-

LNCaP human prostate cancer cells.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| This compound | LNCaP | Proliferation | ~159-243 | |

| This compound | ZIP9 | Antagonist Activity | 66.3 | |

| DHT | AR | Binding Affinity | ~3.8 |

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been evaluated in various animal models of prostate cancer.

Experimental Protocol: LNCaP Xenograft Model in Nude Mice

This generalized protocol describes the evaluation of the in vivo efficacy of this compound in a subcutaneous LNCaP xenograft model.

Materials:

-

LNCaP cells.

-

Matrigel.

-

Male athymic nude mice.

-

This compound formulation for oral administration.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Harvest LNCaP cells and resuspend them in a mixture of cell culture medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject the LNCaP cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers.

-

Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Endpoint Analysis: Continue treatment and tumor measurement for a defined period. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.

| Parameter | Animal Model | Dosage | Effect | Reference |

| Inhibition of accessory sex organ growth | Immature, castrated male rats | 0.25 mg/kg (oral) | Profound inhibition | |

| Reduction in ventral prostate and seminal vesicle weights | Mature male rats | Daily oral doses | Dose-related reduction | |

| Reduction in Dunning R3327H tumor growth | Rat prostate tumor model | 25 mg/kg (oral, daily) | Significant reduction, equivalent to castration | |

| ED50 for prostate and epididymis atrophy | Dogs | 0.1 mg/kg (oral) | ~50 times more potent than flutamide |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by slow absorption and a long elimination half-life, which supports once-daily dosing.

| Parameter | Species | Value | Reference |

| Absorption | |||

| Tmax (single dose) | Human | 31-39 hours | |

| Effect of Food | Human | No significant effect | |

| Distribution | |||

| Plasma Protein Binding | Human | 99.6% | |

| Metabolism | |||

| Primary Enzyme | Human | CYP3A4 (hydroxylation) | |

| Elimination | |||

| Elimination Half-life (single dose) | Human | 5.8 days | |

| Elimination Half-life (continuous) | Human | 7-10 days | |

| Excretion | Human | Feces (43%), Urine (34%) | |

| Steady State | |||

| Accumulation | Human | ~10-fold | |

| (R)- vs (S)-enantiomer concentration | Human | 100-fold higher for (R) |

Preclinical Toxicology

The preclinical safety evaluation of Bicalutamide in animal models revealed a toxicological profile primarily associated with its antiandrogenic pharmacology.

Experimental Protocol: Subchronic Oral Toxicity Study in Rodents

This generalized protocol outlines a 90-day subchronic oral toxicity study in rats.

Materials:

-

Young adult rats (e.g., Sprague-Dawley).

-

This compound.

-

Vehicle for oral administration.

Procedure:

-

Dose Selection: Based on acute toxicity studies, select at least three dose levels (low, mid, and high) and a control group. The highest dose should produce some toxicity but not significant mortality.

-

Administration: Administer this compound or vehicle orally to the respective groups of rats daily for 90 days.

-

Clinical Observations: Observe the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Food and Water Consumption: Monitor food and water consumption weekly.

-

Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., at termination) for hematological and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.

-

Data Analysis: Analyze all data for dose-related changes and determine the No-Observed-Adverse-Effect Level (NOAEL).

Summary of Preclinical Toxicology Findings:

-

Pharmacological Effects: Atrophy of the prostate, testes, and seminal vesicles. Leydig cell hyperplasia in rats.

-

Liver: Liver enlargement and induction of mixed-function oxidases in rodents and dogs (not observed in humans).

-

Genotoxicity: In vitro and in vivo genotoxicity studies were negative.

-

Carcinogenicity: Thyroid adenoma in rats and hepatocellular carcinoma in male mice, considered secondary to the enzyme induction and hormonal changes in these species.

-

Cardiovascular: Reversible shortening of the P-R interval on the electrocardiogram in dogs, which was not observed in clinical trials.

Conclusion: From Preclinical Promise to Clinical Reality

The preclinical development of this compound was a systematic process of discovery, characterization, and safety assessment. Its high affinity and specificity for the androgen receptor, coupled with its potent anti-proliferative effects in vitro and in vivo, established its promise as a therapeutic agent for prostate cancer. The favorable pharmacokinetic profile, allowing for once-daily oral administration, and a well-understood preclinical safety profile paved the way for its successful clinical development and eventual approval as a key component in the treatment of prostate cancer. This guide has provided a technical overview of this journey, highlighting the critical experimental methodologies that underpinned its preclinical validation.

Visualizations

Preclinical Development Workflow

Caption: A generalized workflow for the preclinical development of this compound.

References

- 1. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. spandidos-publications.com [spandidos-publications.com]

The Stereospecific Journey of (R)-Bicalutamide in the Liver: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stereospecific metabolism of (R)-bicalutamide, the active enantiomer of the non-steroidal antiandrogen, within liver microsomes. Bicalutamide is administered as a racemate, but its therapeutic activity is almost exclusively attributed to the (R)-enantiomer. The metabolic pathways of the (R) and (S) enantiomers diverge significantly, highlighting the importance of understanding their stereospecific handling in the liver, the primary site of bicalutamide metabolism. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for studying its metabolism in liver microsomes, and available quantitative data.

Introduction to Bicalutamide Metabolism

Bicalutamide is cleared almost exclusively by metabolism. The two enantiomers follow distinct metabolic routes. The inactive (S)-enantiomer is rapidly cleared primarily through direct glucuronidation. In contrast, the pharmacologically active (R)-enantiomer undergoes a slower metabolic process that begins with oxidation, followed by glucuronidation[1][2][3]. This initial oxidative step, a hydroxylation reaction, is the rate-limiting step in the clearance of this compound and is crucial for its pharmacokinetic profile.

The Metabolic Pathway of this compound

The metabolism of this compound in the liver is a two-phase process:

-

Phase I Metabolism (Hydroxylation): The primary and rate-limiting step in the metabolism of this compound is hydroxylation. In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for this oxidative reaction[2][4]. This reaction results in the formation of hydroxy-(R)-bicalutamide.

-

Phase II Metabolism (Glucuronidation): Following hydroxylation, the resulting hydroxy-(R)-bicalutamide is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified UGT1A9 as a major contributor to this process, with UGT1A8 and UGT2B7 also playing a role. The resulting glucuronide conjugate is more water-soluble and readily excreted from the body.

The following diagram illustrates the metabolic pathway of this compound in liver microsomes.

Caption: Metabolic pathway of this compound in liver microsomes.

Quantitative Analysis of this compound Metabolism

However, kinetic data for the subsequent glucuronidation of both (R)- and (S)-bicalutamide in human liver microsomes have been reported.

Table 1: Apparent Kinetic Parameters for the Glucuronidation of Bicalutamide Enantiomers in Human Liver Microsomes

| Substrate | Km (μM) | Vmax,app (relative units) | Vmax,app/Km |

| (R/S)-Bicalutamide for (R)-G formation | 28.9 ± 5.6 | 1.00 ± 0.05 | 0.035 |

| This compound for (R)-G formation | 19.4 ± 3.4 | 1.83 ± 0.09 | 0.094 |

| (R/S)-Bicalutamide for (S)-G formation | 12.3 ± 1.6 | 13.0 ± 0.3 | 1.057 |

| (S)-Bicalutamide for (S)-G formation | 21.0 ± 2.4 | 12.8 ± 0.4 | 0.610 |

Data adapted from Grosse, L. et al. (2013). Note: Vmax,app values are relative and not absolute.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on the metabolism of this compound using human liver microsomes (HLM).

Incubation for Hydroxylation of this compound

This protocol is designed to determine the kinetic parameters (Km and Vmax) for the formation of hydroxy-(R)-bicalutamide.

Materials:

-

Human liver microsomes (pooled, from a reputable supplier)

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubate)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and a range of this compound concentrations (e.g., 0.5 to 200 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 45, 60 minutes, linearity of the reaction should be established in preliminary experiments).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

The following diagram outlines the experimental workflow for determining the kinetics of this compound hydroxylation.

Caption: Workflow for this compound hydroxylation kinetics study.

LC-MS/MS Analysis for Hydroxy-(R)-bicalutamide

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of the hydroxy-(R)-bicalutamide metabolite.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from the parent compound and other matrix components.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive or negative electrospray ionization (ESI) should be optimized.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for hydroxy-(R)-bicalutamide and the internal standard. These transitions need to be determined by direct infusion of the analytical standards.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of hydroxy-(R)-bicalutamide in the unknown samples from the calibration curve.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

The stereospecific metabolism of bicalutamide, with the hydroxylation of the active (R)-enantiomer by CYP3A4 being the critical first step, is a key determinant of its pharmacokinetic profile and therapeutic efficacy. While quantitative kinetic data for this specific hydroxylation step in human liver microsomes remains to be fully elucidated in publicly available literature, the provided experimental protocols offer a robust framework for researchers to conduct such investigations. A thorough understanding of the factors influencing the activity of CYP3A4 and subsequent UGT enzymes is paramount for predicting drug-drug interactions and individual variability in patient response to bicalutamide therapy. Further research to precisely quantify the kinetics of this compound hydroxylation will provide valuable insights for drug development and personalized medicine.

References

- 1. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacodynamics of (R)-Bicalutamide in Prostate Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the pharmacologically active enantiomer of bicalutamide, is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the therapeutic management of prostate cancer.[1] This technical guide provides a comprehensive analysis of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the molecular signaling pathways that govern its therapeutic effects and the emergence of resistance. This document is designed to be a valuable resource for professionals engaged in oncology research and the development of novel prostate cancer therapies.

Core Mechanism of Action

This compound functions as a pure and competitive antagonist of the androgen receptor (AR).[1] Its primary mode of action involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT). This antagonistic binding inhibits the critical conformational changes required for AR activation. While this compound does not entirely block the nuclear translocation of the AR, it effectively renders the receptor transcriptionally inert by impeding the recruitment of essential coactivator proteins.[2] This blockade of AR signaling ultimately leads to the downregulation of androgen-responsive genes responsible for prostate cancer cell proliferation and survival.

Quantitative Data on In Vitro Efficacy

The anti-proliferative effects of this compound have been extensively characterized across a panel of human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a clear dependency on the androgen sensitivity and the specific AR mutational status of the cell line.

| Cell Line | Androgen Sensitivity | Androgen Receptor Status | This compound IC50 (µM) |

| LNCaP | Sensitive | T877A Mutant | Approximately 7-20[3] |

| VCaP | Sensitive | Wild-Type (Amplified) | Data for this compound as a single agent is not readily available in the reviewed literature. |

| PC-3 | Insensitive | Null | >100[3] |

| DU-145 | Insensitive | Wild-Type (Low Expression) | >100 |

Quantitative Data on In Vivo Efficacy

Preclinical evaluation in xenograft models using human prostate cancer cell lines has substantiated the anti-tumor activity of this compound in a living system.

| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| LNCaP | 10 mg/kg/day | Statistically significant reduction in tumor volume compared to vehicle control. | |

| VCaP | 10 mg/kg/day | Demonstrated significant therapeutic efficacy with a notable reduction in tumor growth. | |

| LNCaP-hr (hormone-refractory) | 210 mg/kg/week | Resulted in a significant inhibition of tumor progression. | |

| HP-LNCaP (castration-resistant) | 100 mg/kg/day | Did not show a significant difference in tumor growth rates when compared to the control group. |

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

-

Principle: Competitive binding between a constant concentration of a high-affinity radioligand (e.g., [3H]-Mibolerone) and a range of concentrations of the unlabeled competitor (this compound) for a limited number of recombinant human AR proteins.

-

Materials:

-

Recombinant human AR protein (full-length or LBD)

-

[3H]-Mibolerone

-

This compound standard solutions

-

Assay buffer (e.g., TEGD buffer with protease inhibitors)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

-

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of recombinant AR protein with serially diluted this compound.

-

Add a constant, saturating concentration of [3H]-Mibolerone to all wells.

-

Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.

-

Separate bound from free radioligand by vacuum filtration through the filter plates, followed by washing with ice-cold assay buffer.

-

Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-Mibolerone (IC50) is determined by non-linear regression analysis.

-

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method to assess cell viability and proliferation by measuring the metabolic activity of cultured cells.

-

Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU-145)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis of AR Signaling Pathway

This technique is employed to detect and quantify the expression levels of key proteins within the AR signaling cascade.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Treated prostate cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature equal amounts of protein and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software, normalizing to a loading control like GAPDH.

-

Prostate Cancer Xenograft Model

This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a physiological context.

-

Principle: Human prostate cancer cells are implanted into immunocompromised mice, where they form tumors that can be treated with the test compound.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Prostate cancer cells (e.g., LNCaP, VCaP)

-

Matrigel

-

This compound formulation suitable for the chosen route of administration (e.g., oral gavage, subcutaneous injection)

-

Calipers for tumor measurement

-

-

Procedure:

-

Suspend prostate cancer cells in a mixture of media and Matrigel and inject them subcutaneously into the flanks of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size, randomize the mice into control and treatment groups.

-

Administer this compound or vehicle according to the planned dosing schedule.

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

-

Calculate the percentage of tumor growth inhibition.

-

Signaling Pathways and Mechanisms of Resistance

Core Androgen Receptor Signaling Pathway and this compound Inhibition

The canonical AR signaling pathway is the primary target of this compound. In the absence of the antagonist, androgens bind to and activate the AR, leading to its nuclear translocation, dimerization, and binding to androgen response elements (AREs) in the promoter regions of target genes, thereby driving their transcription. This compound competitively inhibits the initial binding of androgens, thus preventing this cascade of events.

Key Mechanisms of Resistance to this compound

The development of resistance to this compound is a major clinical hurdle and can arise from a variety of molecular alterations. These can be broadly categorized as AR-dependent and AR-independent (bypass) mechanisms.

Experimental Workflow for Pharmacodynamic Assessment

A systematic approach is essential for the comprehensive pharmacodynamic evaluation of this compound and novel antiandrogen compounds. This workflow outlines the logical progression from initial in vitro characterization to in vivo efficacy studies.

References

The Androgen Receptor Antagonist (R)-Bicalutamide: A Technical Guide to its Impact on Androgen-Responsive Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, is a cornerstone in the therapeutic landscape of androgen-dependent prostate cancer. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), a ligand-activated transcription factor pivotal for the growth and survival of prostate cancer cells. By binding to the AR, this compound prevents the binding of endogenous androgens, such as dihydrotestosterone (DHT), thereby modulating the expression of a suite of androgen-responsive genes that drive tumor progression. This technical guide provides an in-depth analysis of the effects of this compound on this critical signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

This compound functions as a pure, nonsteroidal antiandrogen.[1] The therapeutic activity of racemic bicalutamide is almost exclusively attributed to the (R)-enantiomer.[2] It directly competes with androgens for binding to the ligand-binding domain of the AR.[3] This competitive inhibition prevents the conformational changes in the AR that are necessary for its activation, subsequent nuclear translocation, dimerization, and binding to androgen response elements (AREs) in the promoter and enhancer regions of target genes.[4][5] Consequently, the recruitment of co-activators and the assembly of the transcriptional machinery are blocked, leading to a suppression of androgen-stimulated gene expression. While this compound effectively antagonizes the AR, its binding affinity is lower than that of natural ligands like DHT. However, at therapeutic concentrations, it is sufficient to significantly inhibit androgen-driven gene transcription.

Quantitative Effects on Androgen-Responsive Gene Expression

The inhibitory action of this compound on the androgen receptor translates into significant alterations in the expression levels of numerous downstream target genes. The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Androgen Receptor Activity by Bicalutamide

| Parameter | Cell Line | Value | Reference |

| IC50 (PSA-luciferase activity) | LNCaP | 0.15 ± 0.10 µM | |

| IC50 (AR binding) | Rat Prostate Cytosol | 159–243 nM |

Table 2: Modulation of Androgen-Responsive Gene Expression by Bicalutamide in LNCaP Cells

| Gene | Regulation | Fold Change / Effect | Treatment Conditions | Reference |

| KLK2 (Kallikrein-related peptidase 2) | Downregulated | Not specified | 10 µM Bicalutamide for 48h | |

| TMPRSS2 (Transmembrane protease, serine 2) | Downregulated | Not specified | 10 µM Bicalutamide for 48h | |

| TRGC2 (T-cell receptor gamma constant 2) | Downregulated | Not specified | 10 µM Bicalutamide for 48h | |

| PMEPA1 (Prostate transmembrane protein, androgen induced 1) | Downregulated | Not specified | 10 µM Bicalutamide for 48h | |

| TM4SF1 (Transmembrane 4 L six family member 1) | Downregulated | Not specified | 10 µM Bicalutamide for 48h | |

| EGR1 (Early growth response 1) | Upregulated | Not specified | 10 µM Bicalutamide for 48h | |

| DDC (Dopa decarboxylase) | Upregulated | Not specified | 10 µM Bicalutamide for 48h | |

| OPRK1 (Opioid receptor kappa 1) | Upregulated | Not specified | 10 µM Bicalutamide for 48h | |

| PSA (Prostate-specific antigen) | Downregulated | Significant reduction | 10 µM Bicalutamide |

Table 3: Upregulation of Insulin-Like Growth Factor Binding Protein (IGFBP) mRNA in Rat Ventral Prostate by Bicalutamide

| Gene | 6 hours | 120 hours | Treatment | Reference |

| IGFBP-2 | ~2-fold increase | ~6-fold increase | 10 mg/kg/day | |

| IGFBP-3 | ~2-fold increase | ~10-fold increase | 10 mg/kg/day | |

| IGFBP-4 | ~6-fold increase | ~15-fold increase | 10 mg/kg/day | |

| IGFBP-5 | ~5-fold increase | ~10-fold increase | 10 mg/kg/day |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Androgen Receptor Signaling Pathway and its Inhibition by this compound.

Caption: A typical experimental workflow for analyzing changes in gene expression using qPCR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are composite protocols for key experiments based on common practices in the field.

Protocol 1: Cell Culture and Treatment for Gene Expression Analysis

-

Cell Line Maintenance: LNCaP human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hormone Deprivation: For experiments investigating androgen-responsive gene expression, cells are first hormone-deprived. This is achieved by replacing the standard growth medium with a medium containing charcoal-stripped FBS for 24-48 hours prior to treatment.

-

Treatment: Cells are treated with this compound at the desired concentration (e.g., 10 µM). In studies examining the antagonistic effect, cells are often co-treated with an androgen, such as dihydrotestosterone (DHT) (e.g., 1-10 nM), and this compound. A vehicle control (e.g., DMSO) is run in parallel. The duration of treatment varies depending on the endpoint, typically ranging from 6 to 48 hours for gene expression analysis.

Protocol 2: RNA Isolation, cDNA Synthesis, and Quantitative Real-Time PCR (qPCR)

-

RNA Isolation:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Total RNA is extracted using a TRIzol-based method or a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio. RNA integrity is verified by gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen) with random primers or oligo(dT) primers, following the manufacturer's protocol.

-

-

Quantitative Real-Time PCR (qPCR):

-

qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500).

-

The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., KLK3 (PSA), TMPRSS2, NKX3-1, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

-

Thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.

-

Protocol 3: Microarray Analysis of Gene Expression

-

Sample Preparation: LNCaP cells are cultured and treated with this compound or vehicle control as described in Protocol 1. Total RNA is isolated and its quality is rigorously assessed to ensure high integrity (e.g., RIN > 8).

-

cDNA Labeling and Hybridization:

-

cDNA is synthesized from the isolated RNA and labeled with a fluorescent dye (e.g., Cy3 or Cy5).

-

The labeled cDNA is then hybridized to a microarray chip containing probes for thousands of genes (e.g., Agilent Whole Human Genome Microarray).

-

-

Scanning and Data Acquisition: The microarray slides are washed to remove non-specifically bound cDNA and then scanned using a microarray scanner to detect the fluorescence intensity of each spot.

-

Data Analysis:

-

The raw intensity data is normalized to account for variations in labeling and hybridization.

-

Statistical analysis is performed to identify genes that are differentially expressed between the this compound-treated and control groups, with significance determined by p-value and fold-change thresholds.

-

Bioinformatics tools are then used for pathway analysis and gene ontology enrichment to understand the biological significance of the observed gene expression changes.

-

Conclusion

This compound exerts its therapeutic effect by competitively antagonizing the androgen receptor, leading to a profound alteration in the transcriptional landscape of androgen-dependent cells. This guide has provided a comprehensive overview of the molecular mechanisms and downstream consequences of this compound action, supported by quantitative data and detailed experimental methodologies. The provided visualizations of the AR signaling pathway and experimental workflows serve as valuable tools for researchers in the field. A thorough understanding of how this compound modulates androgen-responsive gene expression is paramount for the continued development of novel and more effective therapies for prostate cancer and other androgen-driven diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

Structural Basis for (R)-Bicalutamide Antagonism of the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial mediator of male sexual development and physiology, is a primary therapeutic target in the management of prostate cancer.[1][2][3] (R)-Bicalutamide, the active enantiomer of the nonsteroidal anti-androgen bicalutamide, plays a significant role in the treatment of prostate cancer by directly competing with endogenous androgens for binding to the AR, thereby inhibiting its transcriptional activity.[4][5] This technical guide provides an in-depth analysis of the structural underpinnings of this compound's antagonistic action on the androgen receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and pathways.

Androgen Receptor Signaling Pathway